N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline
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Overview
Description
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is an organic compound that features a pentane chain flanked by two phenylene groups, each linked to an aniline group through an ether linkage. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline typically involves the reaction of 1,5-dibromopentane with 4-aminophenol to form the intermediate 1,5-bis(4-aminophenoxy)pentane. This intermediate is then reacted with aniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid or nitric acid (HNO3) in sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated phenylene derivatives.
Scientific Research Applications
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline: Similar structure but with a hexane chain instead of a pentane chain.
N,N’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]dianiline: Similar structure but with a butane chain instead of a pentane chain.
Uniqueness
N,N’-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline is unique due to its specific chain length and the presence of ether linkages, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and specific molecular interactions .
Properties
CAS No. |
62895-93-6 |
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Molecular Formula |
C29H30N2O2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
4-[5-(4-anilinophenoxy)pentoxy]-N-phenylaniline |
InChI |
InChI=1S/C29H30N2O2/c1-4-10-24(11-5-1)30-26-14-18-28(19-15-26)32-22-8-3-9-23-33-29-20-16-27(17-21-29)31-25-12-6-2-7-13-25/h1-2,4-7,10-21,30-31H,3,8-9,22-23H2 |
InChI Key |
DENKZUMWLYTWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
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